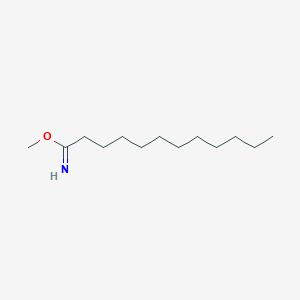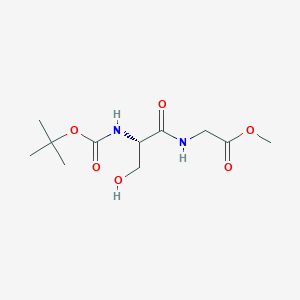
Sodium 2-methylpyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-methylpyridine-3-sulfinate is a sulfinate salt that has garnered attention due to its versatile reactivity and stability. Sulfinate salts, also known as sulfinic acid salts, have been recognized as valuable building blocks in organic synthesis. They are generally colorless, odorless, and non-corrosive solids that are hygroscopic and exist in their hydrated forms. Compared to their parent free sulfinic acids, which are often unstable, sulfinic acid salts are bench-stable and can be stored for prolonged periods without decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 2-methylpyridine-3-sulfinate, involves various synthetic methodologies. One common method is the reaction of the corresponding sulfinic acid with sodium hydroxide. Another approach is the reduction of sulfonyl chlorides using sodium borohydride or other reducing agents .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as amines and alcohols are used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Sulfonamides and sulfones
Wissenschaftliche Forschungsanwendungen
Sodium 2-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2-methylpyridine-3-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. It can form various sulfur-containing organic molecules through S–S, N–S, and C–S bond-forming reactions. The molecular targets and pathways involved in these reactions include the formation of sulfonyl radicals and the subsequent radical-mediated transformations .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-methylpyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct reactivity and stability compared to other sodium sulfinates. While sodium benzenesulfinate and sodium toluenesulfinate are commonly used in similar reactions, the presence of the pyridine ring in this compound allows for additional interactions and applications in heterocyclic chemistry .
Eigenschaften
Molekularformel |
C6H6NNaO2S |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
sodium;2-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-6(10(8)9)3-2-4-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
UUOWBEZNXGZFGO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC=N1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


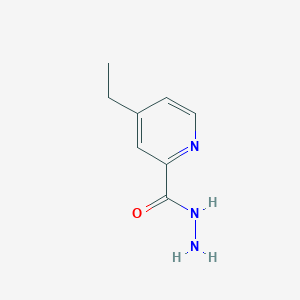
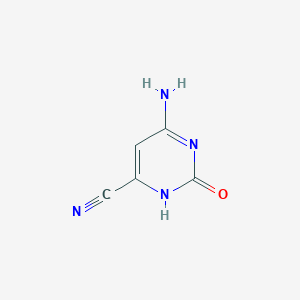


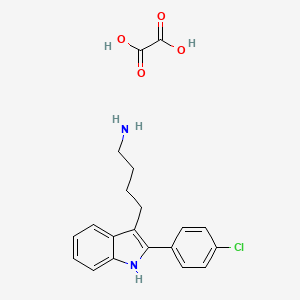


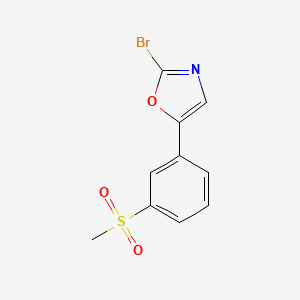

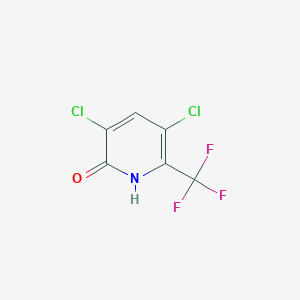
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
